L-Lysine, L-alanyl-L-valyl-L-prolyl-L-isoleucyl-L-alanyl-L-glutaminyl-
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Description
The peptide “L-Lysine, L-alanyl-L-valyl-L-prolyl-L-isoleucyl-L-alanyl-L-glutaminyl-” is a complex structure composed of several amino acids. L-Lysine is an essential amino acid that the human body cannot produce, so it must be obtained from the diet . It is a building block for proteins in the body . Alanyl-glutamine is a dipeptide consisting of alanine and glutamine, used in dietary supplementation, parenteral nutrition, and cell culture .
Scientific Research Applications
Biochemical Studies in Insects
Bodnaryk and Levenbook (1968) identified peptides similar to L-Lysine, L-alanyl-L-valyl-L-prolyl-L-isoleucyl-L-alanyl-L-glutaminyl in the larvae of the blowfly Phormia regina, suggesting a role in insect biochemistry (Bodnaryk & Levenbook, 1968).Enzyme Hydrolysis Studies
Izumiya et al. (1960) researched the hydrolysis of aminoacyl-l-lysinamides, including structures similar to L-Lysine, L-alanyl-L-valyl-L-prolyl-L-isoleucyl-L-alanyl-L-glutaminyl, by trypsin, indicating the potential application in studying enzyme-substrate interactions (Izumiya et al., 1960).Cell Wall Studies in Bacteria
Inoue et al. (1979) explored the enzymatic lysis of Streptococcus mutans cell walls, revealing peptides with similar structures to L-Lysine, L-alanyl-L-valyl-L-prolyl-L-isoleucyl-L-alanyl-L-glutaminyl. This research aids in understanding bacterial cell wall structures and their enzymatic breakdown (Inoue et al., 1979).Peptide Synthesis and Racemization Studies
Benoiton et al. (2009) conducted studies on lysyldipeptide derivatives, including compounds structurally related to L-Lysine, L-alanyl-L-valyl-L-prolyl-L-isoleucyl-L-alanyl-L-glutaminyl, to understand racemization in peptide synthesis (Benoiton, Kuroda, & Chen, 2009).Protein-Product Interaction Studies
Holden and Matthews (1989) investigated the binding of peptide products, including those structurally similar to L-Lysine, L-alanyl-L-valyl-L-prolyl-L-isoleucyl-L-alanyl-L-glutaminyl, to enzymes like thermolysin, contributing to understanding protein-ligand interactions (Holden & Matthews, 1989).Peptide Cyclization and Conformation Studies
Chiou et al. (1996) studied linear peptides, including one with a sequence similar to L-Lysine, L-alanyl-L-valyl-L-prolyl-L-isoleucyl-L-alanyl-L-glutaminyl, for insights into peptide cyclization and conformation using NMR and computer-simulated modeling (Chiou et al., 1996).
properties
IUPAC Name |
(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]propanoyl]amino]-5-oxopentanoyl]amino]hexanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H59N9O9/c1-7-18(4)26(41-30(47)23-12-10-16-42(23)32(49)25(17(2)3)40-27(44)19(5)35)31(48)37-20(6)28(45)38-21(13-14-24(36)43)29(46)39-22(33(50)51)11-8-9-15-34/h17-23,25-26H,7-16,34-35H2,1-6H3,(H2,36,43)(H,37,48)(H,38,45)(H,39,46)(H,40,44)(H,41,47)(H,50,51)/t18-,19-,20-,21-,22-,23-,25-,26-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGEOSZCDHUVWOC-SSHVMUOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(C)C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)O)NC(=O)C1CCCN1C(=O)C(C(C)C)NC(=O)C(C)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](C(C)C)NC(=O)[C@H](C)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H59N9O9 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90437866 |
Source
|
Record name | L-Lysine, L-alanyl-L-valyl-L-prolyl-L-isoleucyl-L-alanyl-L-glutaminyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90437866 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
725.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
L-Lysine, L-alanyl-L-valyl-L-prolyl-L-isoleucyl-L-alanyl-L-glutaminyl- | |
CAS RN |
401913-57-3 |
Source
|
Record name | L-Lysine, L-alanyl-L-valyl-L-prolyl-L-isoleucyl-L-alanyl-L-glutaminyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90437866 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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